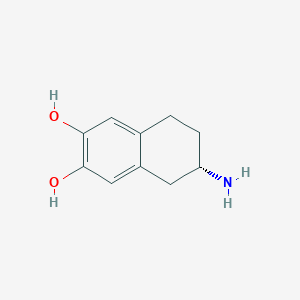

2-Amino-6,7-dihydroxytetralin, (S)-

Description

Significance in Neuropharmacology and Chemical Biology Research

The primary significance of (S)-2-Amino-6,7-dihydroxytetralin lies in its role as a dopamine (B1211576) agonist, a substance that binds to and activates dopamine receptors. nih.govannualreviews.org This compound, along with its enantiomer and related derivatives, has been instrumental in characterizing the different subtypes of dopamine receptors and understanding their physiological functions. annualreviews.orgbgu.ac.il In chemical biology, it is utilized as a tool to probe the structure and function of these receptors, helping to elucidate the molecular mechanisms of dopaminergic signaling. researchgate.netsigmaaldrich.combeilstein-journals.org The study of such molecules contributes to the broader understanding of neurological processes and the development of more selective therapeutic agents. The aminotetralin structure provides a conformationally restrained scaffold that helps in defining the precise three-dimensional requirements for ligand binding at the dopamine receptor. nih.gov

Historical Context of its Discovery and Early Academic Utilization

The exploration of 2-aminotetralin derivatives as dopamine agonists began in the 1970s. acs.orgdntb.gov.ua Researchers sought to understand the structure-activity relationships of compounds that mimic the action of dopamine in the central nervous system. annualreviews.org Early studies focused on synthesizing and evaluating various hydroxylated aminotetralin isomers to determine their potency and selectivity for dopamine receptors. annualreviews.orgresearchgate.net The racemic mixture of 2-amino-6,7-dihydroxytetralin, often referred to as ADTN, was identified as a potent dopamine agonist. nih.gov Subsequent research in the late 1970s and early 1980s involved the resolution of the enantiomers, leading to the investigation of the specific properties of the (S)- and (R)-forms. dntb.gov.uanih.gov These early academic endeavors were pivotal in establishing the stereochemical requirements for dopamine receptor activation and provided foundational knowledge for the field of dopamine receptor pharmacology.

Academic Research Focus and Scope

Academic research on (S)-2-Amino-6,7-dihydroxytetralin has been sharply focused on its interactions with dopamine receptor subtypes. A significant area of investigation has been its activity as a dopamine D2 receptor agonist. dntb.gov.ua Studies have employed this compound in radioligand binding assays to determine its affinity for different receptors and to characterize the binding sites of novel antipsychotic drugs. bgu.ac.il Research has also explored the effects of N-alkylation of 2-amino-6,7-dihydroxytetralin on its agonist activity at both α1- and α2-adrenoceptors, revealing that the substitution pattern significantly influences its pharmacological profile. rug.nl Furthermore, the compound has been used in in vivo models to study the regional distribution and binding of dopamine receptors in the brain, providing valuable information on receptor topography. nih.gov The overarching goal of this research has been to dissect the complex pharmacology of the dopaminergic system and to develop more selective molecular probes and potential therapeutic agents.

Detailed Research Findings

The following table summarizes key research findings related to 2-Amino-6,7-dihydroxytetralin and its derivatives from various studies.

| Research Focus | Key Findings | Reference Compound(s) |

| Dopamine Receptor Binding | The racemic mixture of 6,7-dihydroxy-2-aminotetralin (B1665609) demonstrated a specific order of potency in inhibiting [3H]-YM-09151-2 binding to canine striatal membranes, indicating its activity at dopamine D2 receptors. bgu.ac.il | (±)-6,7-dihydroxy-2-aminotetralin |

| Enantiomeric Activity | The enantiomers of 6,7-dihydroxy-2-dimethylaminotetralin (B1201042) (TL-99) showed differential activity. The (+)-isomer was a more potent dopamine agonist, while the (-)-isomer was a weak alpha 2/DA receptor agonist. nih.gov | (+)-6,7-dihydroxy-2-dimethylaminotetralin, (-)-6,7-dihydroxy-2-dimethylaminotetralin |

| Adrenoceptor Selectivity | 2-N,N-Di-n-propylamino-6,7-dihydroxytetralin was found to be a potent pressor agent, with its vasoconstrictor effects being mainly mediated by α2-adrenoceptors. rug.nl | 2-N,N-Di-n-propylamino-6,7-dihydroxytetralin |

| In Vivo Receptor Mapping | [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene ([3H]ADTN) was used to map dopamine receptor distribution in the brain, with the highest density found in the striatum. nih.gov | [3H]ADTN |

| Structure-Activity Relationships | Derivatives of 6,7-dihydroxy-2-aminotetralin display prominent central and peripheral dopaminergic agonist effects, but predicting the specific spectrum of activities based on structure has been challenging. annualreviews.org | 6,7-dihydroxy-2-aminotetralin derivatives |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71074-52-7 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(6S)-6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2/t8-/m0/s1 |

InChI Key |

ASXGAOFCKGHGMF-QMMMGPOBSA-N |

Isomeric SMILES |

C1CC2=CC(=C(C=C2C[C@H]1N)O)O |

Canonical SMILES |

C1CC2=CC(=C(C=C2CC1N)O)O |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Strategies for Academic Research

Chiral Synthesis Methodologies for the (S)-Enantiomer

Achieving high enantiopurity for the (S)-enantiomer of 2-amino-6,7-dihydroxytetralin relies on several sophisticated synthetic strategies. These methods are designed to control the formation of the chiral center at the C2 position of the tetralin ring.

Asymmetric catalysis offers an efficient route to chiral tetralins by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various metal-catalyzed reactions have been successfully applied to the synthesis of chiral tetralin scaffolds.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Bifunctional ruthenium catalysts have been employed in the asymmetric transfer hydrogenation of tetralone precursors. thieme-connect.com This method can establish vicinal chiral centers in a single step through a dynamic kinetic resolution (DKR) process, yielding lactone-fused tetralins with high levels of both diastereoselectivity and enantioselectivity. thieme-connect.com

Palladium-Catalyzed Asymmetric Alkylation: Palladium complexes with chiral diphosphine ligands can catalyze the asymmetric alkylation of prochiral nucleophiles to construct tetralin rings with all-carbon quaternary stereocenters. pnas.org

Iridium-Catalyzed Asymmetric Alkylation: A highly enantioselective (99% ee) intramolecular iridium-catalyzed Friedel-Crafts alkylation of an indole (B1671886) with a secondary allylic alcohol has been used to establish the initial stereocenter in the synthesis of complex molecules containing a tetralin-like core. nih.gov

Table 1: Asymmetric Catalysis for Tetralin Scaffolds

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Ruthenium-Diamine Complexes | Asymmetric Transfer Hydrogenation (ATH) | Dynamic kinetic resolution of tetralone precursors; high diastereo- and enantioselectivity. | thieme-connect.com |

| Palladium-Diphosphine Complexes | Asymmetric Alkylation | Formation of all-carbon quaternary stereocenters in the tetralin ring. | pnas.org |

| Iridium-Phosphoramidite Complexes | Intramolecular Friedel-Crafts Alkylation | Achieves very high enantioselectivity (e.g., 99% ee) in establishing the initial chiral center. | nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. This strategy has been effectively used in the synthesis of precursors to (S)-2-Amino-6,7-dihydroxytetralin.

A notable example is an asymmetric synthesis of 2-amino-6,7-dimethoxytetralin, a direct precursor that can be demethylated to the target compound. cdnsciencepub.com This synthesis utilized the acrylate (B77674) of (S)-methyl lactate (B86563) as a chiral auxiliary. The key step involved a diastereoselective Diels-Alder reaction between an o-quinodimethane (generated in situ) and the chiral acrylate. This cycloaddition reaction proceeded with high diastereoselectivity, establishing the desired stereochemistry at the C2 position. The chiral auxiliary was subsequently removed through hydrolysis. This multi-step synthesis yielded the product with an optical purity greater than 97%. cdnsciencepub.com

Table 2: Chiral Auxiliary Approach for (S)-2-Amino-6,7-dimethoxytetralin

| Chiral Auxiliary | Key Reaction | Outcome | Reference |

|---|---|---|---|

| (S)-Methyl lactate | Diels-Alder Cycloaddition | Diastereoselective formation of the tetralin ring, leading to >97% optical purity of the final amine. | cdnsciencepub.com |

While asymmetric synthesis aims to produce a single enantiomer directly, resolution of a racemic mixture remains a common and valuable technique for obtaining enantiopure compounds for research. cdnsciencepub.com Racemic 2-aminotetralin derivatives can be separated into their constituent enantiomers using several methods.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for resolving enantiomers. acs.org This method has been successfully applied to separate the enantiomers of atropisomeric tetralin derivatives, yielding the pure, axially chiral molecules. acs.org

Preferential Crystallization: This technique relies on inducing the crystallization of one enantiomer from a supersaturated racemic solution. It can be facilitated by using chiral surfaces or seeds. This method has been demonstrated for the resolution of model amino acids and holds potential for the separation of aminotetralin enantiomers. rsc.orgresearchgate.net

Precursor Chemistry and Synthetic Pathway Optimization in Academic Contexts

Alternative strategies have also been developed for related (S)-2-aminotetralin derivatives. For instance, a nine-step total synthesis of (S)-7-methoxy-2-aminotetralin was achieved starting from the natural amino acid L-aspartic acid. ntnu.no This approach utilizes the inherent chirality of the starting material from the chiral pool to establish the stereocenter of the final product. ntnu.no

Synthesis of Structurally Modified Analogues for Research Probes

To investigate structure-activity relationships (SAR), researchers synthesize analogues of a lead compound with systematic structural modifications. For 2-amino-6,7-dihydroxytetralin, these modifications often focus on the amino group.

The nature of the substituent on the amino group of 2-aminotetralins can significantly influence their biological activity. annualreviews.org Academic studies have explored a range of N-substituted derivatives to probe their interactions with biological targets like dopamine (B1211576) receptors. annualreviews.orgacs.org

Derivatives where the amino group is substituted with various alkyl groups have been synthesized and evaluated. These include N-methyl, N,N-dimethyl, N-ethyl, and N,N-di-n-propyl analogues. annualreviews.org The synthesis of these compounds typically involves the reductive alkylation of the primary amine (2-aminotetralin) or its precursor. The resulting secondary or tertiary amines are then evaluated to determine how the size and nature of the N-substituents affect their pharmacological profiles. annualreviews.org

Table 3: Examples of Side Chain Modifications for SAR Studies

| Parent Compound | Modification | Purpose | Reference |

|---|---|---|---|

| 2-Aminotetralin | N-H | Primary amine, baseline for comparison. | annualreviews.org |

| 2-(N,N-Dimethylamino)tetralin | N(CH₃)₂ | Investigate the effect of small, tertiary amine substitution. | annualreviews.org |

| 2-(N-Propylamino)tetralin | NH(n-C₃H₇) | Evaluate the impact of a larger, secondary amine substitution. | annualreviews.org |

| 2-(N,N-Di-n-propylamino)tetralin | N(n-C₃H₇)₂ | Study the effect of bulky N,N-dialkylation on receptor interaction. | acs.org |

Aromatic Ring Substitutions and their Synthetic Methodologies

The modulation of the properties of (S)-2-Amino-6,7-dihydroxytetralin (also known as (S)-ADTN) can be achieved through the introduction of various substituents onto its aromatic ring. Research has primarily focused on electrophilic aromatic substitution reactions, with halogenation being a notable example.

An asymmetric synthesis for the parent compound, (R)-(+)-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), has been developed from (R)-N-(trifluoroacetyl)aspartic anhydride. cdnsciencepub.com A distinct asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, a precursor that can be converted to the target compound, has also been described. cdnsciencepub.com This latter synthesis commences with 2-amino-4,5-dimethoxybenzoic acid and the acrylate of S-methyl lactate, proceeding through an eight-step sequence to yield the product with high optical purity. cdnsciencepub.comresearchgate.net A key step in this approach is a Diels-Alder cycloaddition. cdnsciencepub.com

The exploration of halogenated derivatives has been a key area of investigation. For instance, the introduction of a chloro substituent at the 8-position of 2-amino-6,7-dihydroxytetralin (ADTN) has been accomplished. tandfonline.com This substitution has been shown to significantly alter the compound's receptor interaction profile. tandfonline.com Similarly, an 8-fluoro derivative has also been synthesized. tandfonline.com Conversely, the introduction of a chloro substituent at the 5-position of ADTN has been found to have different effects, highlighting the sensitivity of the molecule's properties to the position of aromatic substitution. tandfonline.com The replacement of the hydroxyl groups at the 6- or 7-positions with chloro or fluoro substituents has also been explored. tandfonline.com

While direct nitration of (S)-ADTN itself is not extensively detailed in the reviewed literature, the synthesis of nitro-substituted precursors for related heterocyclic systems has been reported. For example, aromatic nitration has been employed as a key step in the synthesis of substituted indenoisoquinolines. nih.govacs.org These examples suggest that electrophilic nitration on the activated aromatic ring of a protected ADTN derivative is a feasible strategy for introducing a nitro group, which could subsequently be reduced to an amino group, further expanding the range of accessible derivatives.

The following table summarizes the key aromatic ring substitutions on the 2-aminotetralin scaffold based on published research findings.

| Substituent |

Molecular Mechanism of Action: Receptor and Target Interaction Research

Dopaminergic Receptor Pharmacology and Subtype Selectivity Investigations

(S)-2-Amino-6,7-dihydroxytetralin, also known as (S)-ADTN, is recognized for its high affinity for dopamine (B1211576) receptors. nih.gov The compound's rigid structure, which holds the catechol and amino groups in a specific spatial orientation, is believed to contribute to its potent dopaminergic activity. nih.gov Research has aimed to elucidate its selectivity and functional effects at the various dopamine receptor subtypes, which are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. wikipedia.orgnih.govfrontiersin.orgmetu.edu.tr

D1-like Receptor (D1, D5) Binding and Functional Efficacy Research

The D1-like receptor family, which includes the D1 and D5 subtypes, is coupled to Gs proteins and stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) upon activation. nih.govfrontiersin.orgmetu.edu.tr Studies on the racemic mixture of 2-Amino-6,7-dihydroxytetralin (ADTN) have shown that it acts as an agonist at the D1 receptor. nih.gov In research using Xenopus laevis receptors, ADTN demonstrated a tenfold higher affinity for the D1B receptor, which is considered a homolog of the mammalian D5 receptor, compared to the D1A receptor, a D1 homolog. pnas.org This suggests a degree of selectivity within the D1-like receptor family.

Functionally, ADTN has been characterized as a partial agonist in its ability to stimulate adenylate cyclase, the enzyme responsible for cAMP production. nih.gov

Table 1: D1-like Receptor Binding and Functional Data for 2-Amino-6,7-dihydroxytetralin Analogues

| Compound | Receptor | Species | Binding Affinity (Ki) | Functional Assay | Efficacy |

|---|---|---|---|---|---|

| 2-Amino-6,7-dihydroxytetralin | D1A (D1 homolog) | Xenopus laevis | - | - | - |

| 2-Amino-6,7-dihydroxytetralin | D1B (D5 homolog) | Xenopus laevis | 10-fold higher than D1A | - | - |

D2-like Receptor (D2, D3, D4) Binding and Functional Efficacy Research

The D2-like receptor family, comprising D2, D3, and D4 subtypes, is coupled to Gi/o proteins and its activation typically leads to the inhibition of cAMP production. frontiersin.orgmetu.edu.tr In vitro studies have indicated that ADTN is either selective for the D2 receptor or does not show significant discrimination between the dopamine receptor subtypes. nih.gov The D2-like receptors are key targets for many neurological and psychiatric medications. frontiersin.org

While specific binding affinities for (S)-2-Amino-6,7-dihydroxytetralin at each of the human D2-like receptor subtypes are not extensively detailed in the available literature, research on related aminotetralin derivatives provides some insight into the structure-activity relationships governing interactions with these receptors.

Table 2: D2-like Receptor Binding Data for Related Aminotetralin Compounds

| Compound | Receptor | Binding Affinity (Ki) in nM |

|---|---|---|

| Bivalent dopamine agonist (D-382) | D2 | 3.88 |

| Bivalent dopamine agonist (D-666) | D2 | 7.62 |

| Bivalent dopamine agonist (D-666) | D3 | 5.22 |

| Bivalent dopamine agonist (D-634) | D2 | 8.34 |

Note: The listed compounds are derivatives of 2-aminotetralin and the data is provided for comparative purposes. Specific Ki values for (S)-2-Amino-6,7-dihydroxytetralin at human D2, D3, and D4 receptors are not specified in the reviewed sources.

Receptor Binding Kinetics and Affinity Studies

The affinity of a ligand for its receptor is a critical determinant of its biological activity. (S)-2-Amino-6,7-dihydroxytetralin is generally characterized as a high-affinity dopamine receptor ligand. nih.gov This high affinity is attributed to its structural conformation, which mimics the extended conformation of dopamine. The binding of radiolabeled ADTN has been used to map the distribution of dopamine receptors in the brain, with the highest density found in the striatum. nih.gov

While equilibrium binding studies provide affinity constants (Ki), a full understanding of the ligand-receptor interaction also requires kinetic data, such as the rates of association (on-rate) and dissociation (off-rate). This information for (S)-2-Amino-6,7-dihydroxytetralin is not extensively covered in the reviewed scientific literature.

In Vitro Receptor Activation and Signal Transduction Pathway Analysis

The activation of dopamine receptors initiates intracellular signaling cascades. As mentioned, D1-like receptors primarily signal through the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. nih.govfrontiersin.orgmetu.edu.tr Conversely, D2-like receptors typically inhibit adenylyl cyclase. frontiersin.orgmetu.edu.tr

Research has shown that ADTN can act as a partial agonist in stimulating adenylate cyclase, indicating its ability to activate the D1-like receptor signaling pathway, albeit to a lesser extent than the endogenous ligand, dopamine. nih.gov Furthermore, certain analogues of 2-Amino-6,7-dihydroxytetralin have been found to enhance the binding of other dopamine agonists, suggesting a potential allosteric modulatory effect at dopamine receptors. reprocell.com The precise downstream effects of (S)-2-Amino-6,7-dihydroxytetralin on specific components of the signal transduction pathway, beyond the initial step of adenylyl cyclase modulation, require further investigation.

Interactions with Other Neurotransmitter Systems and Receptors in Research Models

To fully characterize the pharmacological profile of a compound, it is essential to investigate its potential interactions with other neurotransmitter systems.

Serotonergic Receptor Cross-Reactivity Investigations

The serotonin (B10506) (5-HT) receptor system is another major neurotransmitter system in the brain, with a wide array of receptor subtypes that regulate numerous physiological and behavioral processes. reprocell.comnih.govbmbreports.org Structural similarities between dopaminergic and serotonergic ligands can sometimes lead to cross-reactivity.

Studies on derivatives of 2-aminotetralin have shown that modifications to the parent structure can lead to interactions with serotonin receptors. nih.gov For instance, some N,N-di-n-propylaminotetralin derivatives have been reported to exert effects through serotonin receptors. While this suggests that the aminotetralin scaffold can be adapted to target the serotonergic system, specific data on the binding affinity of (S)-2-Amino-6,7-dihydroxytetralin at the various 5-HT receptor subtypes is not available in the reviewed literature. A comprehensive screening against a panel of serotonin receptors would be necessary to determine its selectivity profile in this regard.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (S)-2-Amino-6,7-dihydroxytetralin |

| (S)-ADTN |

| 2-Amino-6,7-dihydroxytetralin |

| ADTN |

| (±)-6,7-ADTN |

| Dopamine |

| Bivalent dopamine agonist (D-382) |

| Bivalent dopamine agonist (D-666) |

| Bivalent dopamine agonist (D-634) |

Adrenergic Receptor Profiling

Research into the interaction of 2-Amino-6,7-dihydroxytetralin (A-6,7-DTN) with adrenergic receptors indicates a nuanced relationship. Adrenergic receptors, which are G protein-coupled receptors, are crucial for modulating physiological responses to catecholamines like norepinephrine (B1679862) and epinephrine. They are broadly classified into α and β subtypes.

In studies using human astrocytoma-derived cells, which express both D1-dopamine and β2-adrenergic receptors, the effects of various agonists and antagonists have been characterized. While dopamine and A-6,7-DTN were shown to stimulate cyclic AMP production, the β2-selective antagonist ICI 118,551 was potent at inhibiting isoprenaline-stimulated cyclic AMP accumulation, highlighting the presence of functional β-adrenergic pathways in these cells. nih.gov

Interestingly, in studies on rabbit iris root-ciliary body, a unique binding site for tritiated A-6,7-DTN was identified. This binding was not blocked by the β-adrenergic antagonist L-timolol or the α-adrenergic antagonist phenoxybenzamine, suggesting that in this specific tissue, the binding site is distinct from classical adrenergic receptors. nih.gov This finding points towards the possibility of novel, uncharacterized catecholamine binding sites or a unique pharmacological profile of A-6,7-DTN at different tissues. Further research is required to fully elucidate the binding affinities (Ki values) of the (S)-enantiomer across the full spectrum of α and β adrenergic receptor subtypes to establish a comprehensive profile.

Research on Potential Interactions with Neurotransmitter Transporters and Enzymes

Dopamine Transporter (DAT) Interaction Studies

The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. Research indicates that A-6,7-DTN interacts significantly with this transporter.

Studies have shown that A-6,7-DTN acts as a substrate for DAT. In rabbit iris root-ciliary body, dopamine was found to compete for the [³H]A-6,7-DTN binding site with a Ki of 100 nM, indicating a shared binding affinity. nih.gov The dopamine transporter is a primary target for psychostimulants, which function by inhibiting dopamine reuptake. nih.gov The ability of A-6,7-DTN to interact with DAT suggests its potential to modulate dopaminergic neurotransmission by influencing the clearance of dopamine from the synapse. The human dopamine transporter (hDAT) also possesses a high-affinity zinc binding site which can inhibit dopamine reuptake. plos.org

Table 1: Competitive Binding at the [³H]A-6,7-DTN Site in Rabbit Iris Root-Ciliary Body

| Competing Ligand | Ki (nM) |

|---|---|

| Dopamine | 100 |

| Apomorphine | 180 |

Data sourced from a study on the characterization of unique ADTN-catecholamine binding sites. nih.gov

Catechol-O-methyltransferase (COMT) Interaction Profiling

Catechol-O-methyltransferase (COMT) is another key enzyme involved in the metabolic degradation of catecholamines, including dopamine. Research has demonstrated that 2-Amino-6,7-dihydroxytetralin (A-6,7-DTN) is a significant substrate for this enzyme.

In vitro studies using purified pig liver COMT have established that A-6,7-DTN is a far better substrate than its 5,6-dihydroxy isomer. nih.govoup.com This difference in metabolic susceptibility is believed to be a primary reason for the observed differences in brain concentrations between the two isomers. nih.govoup.comnih.gov The kinetic parameters from these studies quantify the efficiency of A-6,7-DTN as a COMT substrate.

In vivo experiments support these findings. When COMT is inhibited by the compound tropolone, the resulting brain and serum concentrations of 6,7-ADTN are 5 to 7 times higher than under normal COMT activity. nih.gov This highlights the substantial role of COMT in the metabolism and clearance of this compound. The primary metabolite identified after administration of a prodrug of 6,7-ADTN is 2-amino-6-hydroxy-7-methoxytetralin (B1218316) (7-O-MeADTN), confirming the O-methylation pathway. nih.gov

Table 2: Kinetic Constants for COMT Substrates

| Substrate | Km (mM) | Vmax (µmol/mg protein/hr) |

|---|---|---|

| 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-6,7-DTN) | 0.082 | 300 |

| 2-Amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-5,6-DTN) | 2.60 | 113.9 |

Kinetic constants were determined using purified, homogeneous pig liver COMT. nih.govoup.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Research

Elucidation of Pharmacophore Requirements for Receptor Binding

The pharmacophore of a ligand comprises the essential structural features that are necessary for its biological activity. For dopaminergic agonists like (S)-2-Amino-6,7-dihydroxytetralin, these features have been meticulously mapped.

The primary components for dopamine (B1211576) receptor binding are the catechol moiety (the 6,7-dihydroxy groups) and the basic amino group. nih.gov The hydroxyl groups are critical for forming hydrogen bonds with the receptor, while the protonated amine engages in an ionic interaction. The spatial arrangement of these groups is paramount. (S)-2-Amino-6,7-dihydroxytetralin represents the β-rotameric conformation of dopamine, where the ethylamine (B1201723) side chain is extended. annualreviews.orgpnas.org

Studies have shown that the presence of both hydroxyl groups is essential for significant activity. nih.gov The dimethoxy derivatives, for instance, are inactive. nih.gov This underscores the importance of the hydrogen-bonding capacity of the catechol ring in receptor recognition and activation.

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of (S)-2-Amino-6,7-dihydroxytetralin. ethernet.edu.etunimi.it The chiral center at the C2 position of the tetralin ring gives rise to two enantiomers: (S) and (R).

Research has consistently demonstrated that the (S)-enantiomer is the more potent of the two at dopamine receptors. This stereoselectivity is a hallmark of receptor-ligand interactions, indicating a specific and complementary fit between the ligand and the receptor's binding pocket. The differential activity between the enantiomers highlights the precise geometric requirements for effective receptor engagement.

| Enantiomer | Relative Potency |

| (S)-2-Amino-6,7-dihydroxytetralin | High |

| (R)-2-Amino-6,7-dihydroxytetralin | Low |

This interactive table summarizes the relative potencies of the enantiomers.

Conformational Analysis and its Correlation with Receptor Recognition

The semi-rigid nature of the tetralin ring system in (S)-2-Amino-6,7-dihydroxytetralin limits its conformational freedom, making it an excellent model for studying the bioactive conformation of dopamine. nih.govresearchgate.net X-ray crystallography and computational modeling have been employed to understand its preferred three-dimensional structure. annualreviews.org

The molecule exists in a preferred conformation where the catechol ring and the amino group are held in a specific spatial relationship. pnas.org This conformation, known as the β-rotamer, is believed to be the one that is recognized by and activates certain dopamine receptor subtypes. annualreviews.orgresearchgate.net The constrained nature of the tetralin backbone ensures that the pharmacophoric groups are presented to the receptor in this optimal orientation, leading to high-affinity binding and potent agonism. The structural flexibility, or lack thereof, is a key determinant in how the molecule is recognized by the receptor. nih.gov

Rational Design and Synthesis of Novel Research Probes and Analogues

The structural framework of (S)-2-Amino-6,7-dihydroxytetralin has served as a template for the rational design and synthesis of a multitude of novel analogues. rsc.orgmdpi.commdpi.com These efforts have been aimed at developing more selective ligands for different dopamine receptor subtypes, as well as probes to further explore the topology of the dopamine receptor binding sites.

Modifications to the parent structure have included:

N-alkylation: Substitution on the amino group has been shown to modulate activity. For example, N-propyl and N,N-dipropyl substitutions have been explored, often leading to changes in receptor selectivity and potency. nih.govontosight.ai

Ring modifications: Alterations to the tetralin ring system, such as the synthesis of related benzofurans or indenoisoquinolines, have been pursued to investigate the impact of ring size and heteroatom substitution on activity. acs.org

Hydroxyl group positioning: The synthesis of isomers with different hydroxylation patterns on the aromatic ring, such as the 5,6-dihydroxy isomer, has provided valuable insights into the specific requirements of different dopamine receptor subtypes. nih.govannualreviews.orgontosight.ai

The synthesis of these analogues often involves multi-step chemical sequences, starting from readily available precursors. ontosight.ainih.govnih.gov These synthetic endeavors are crucial for expanding the library of dopaminergic ligands and for refining our understanding of their SAR.

| Analogue | Modification | Impact on Activity |

| N-propyl-(S)-2-Amino-6,7-dihydroxytetralin | N-alkylation | Modulated receptor selectivity |

| (S)-2-Amino-5,6-dihydroxytetralin | Isomeric dihydroxy substitution | Altered potency and receptor subtype preference nih.gov |

| 1-(Aminomethyl)-6,7-dihydroxytetralin | Altered amino group position | Low dopamine-like effects nih.gov |

This interactive table provides examples of rationally designed analogues and their general impact on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dopaminergic Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov (S)-2-Amino-6,7-dihydroxytetralin and its analogues have been integral to the development of QSAR models for dopaminergic ligands.

These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the biological activity of new, untested compounds. By including a diverse set of dopaminergic agents, including rigid analogues like (S)-2-Amino-6,7-dihydroxytetralin, in the training set, robust and predictive QSAR models have been developed. These models have been instrumental in the virtual screening of large chemical databases to identify novel scaffolds with potential dopaminergic activity. nih.gov The insights gained from these models further refine our understanding of the key structural determinants for dopamine receptor affinity and efficacy.

Application As a Neuropharmacological Research Tool

In Vitro Models for Investigating Neural Function

The study of (S)-2-Amino-6,7-dihydroxytetralin in controlled, in vitro environments has provided foundational knowledge of its molecular and cellular effects. These models allow for the precise examination of its interactions with specific neural components, isolated from the complexities of a whole organism.

Primary Neuronal Cultures and Synaptosomal Preparations

Primary neuronal cultures, which are cells taken directly from animal nervous system tissue and maintained in vitro, offer a more biologically relevant model than immortalized cell lines. thermofisher.comnih.gov The use of (S)-2-Amino-6,7-dihydroxytetralin in these cultures allows researchers to observe its direct effects on neuronal function.

Synaptosomal preparations, which are isolated nerve terminals, are instrumental in studying the processes of neurotransmitter uptake and release. nih.gov Research using crude striatal synaptosomes from rats has demonstrated that 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) is rapidly taken up in a temperature-dependent manner. nih.gov This uptake is significantly inhibited by dopamine (B1211576) and potent dopamine-uptake inhibitors like benztropine (B127874) and nomifensine, suggesting that ADTN is a good substrate for the dopamine transporter. nih.gov

Brain Slice Electrophysiology (e.g., Patch-Clamp, Extracellular Recordings) in Research

Brain slice electrophysiology allows for the study of neuronal activity within a relatively intact neural circuit. While specific patch-clamp or extracellular recording data for (S)-2-Amino-6,7-dihydroxytetralin is not detailed in the provided search results, studies on related compounds provide a framework for its potential applications. For instance, in vitro studies on striatal and cortical slices have been used to investigate the effects of similar compounds on the K+-induced release of neurotransmitters like dopamine, acetylcholine, and noradrenaline. nih.gov This methodology could be employed to precisely characterize the influence of (S)-2-Amino-6,7-dihydroxytetralin on synaptic transmission and neuronal excitability.

Cell Line-Based Assays for Receptor Function and Signaling

Cell lines engineered to express specific neurotransmitter receptors are a powerful tool for dissecting the pharmacological profile of a compound. For example, the enantiomers of a related compound, TL-99 (6,7-dihydroxy-2-dimethylaminotetralin), were examined in a D-1-selective carp (B13450389) retina adenylate cyclase assay. nih.gov The (-)-isomer of TL-99 was found to be a weak agonist at α2-adrenergic and dopamine receptors and was inactive in this D-1 selective assay. nih.gov Such assays are crucial for determining the receptor subtype selectivity and functional activity of compounds like (S)-2-Amino-6,7-dihydroxytetralin.

Studies on Xenopus oocytes expressing different dopamine receptor subtypes (D1A, D1B, and D1C) revealed that 2-amino-6,7-dihydroxytetralin exhibited a 10-fold higher affinity for the Xenopus D1B receptor than for the D1A receptor. pnas.org This highlights the utility of cell-based assays in discerning subtle differences in receptor affinity.

Neurotransmitter Release and Uptake Studies in Tissue Models

Studies using striatal slices have shown that accumulated [3H]ADTN can be released by elevated potassium levels and the calcium ionophore A23187. nih.gov This suggests that ADTN, once taken up, can be released in a manner similar to endogenous neurotransmitters, raising the possibility that it might act as a false transmitter. nih.gov Furthermore, (+)-amphetamine was found to be a potent releaser of [3H]ADTN from these slices. nih.gov These tissue models are invaluable for understanding how a compound interacts with the complex machinery of neurotransmitter dynamics within a specific brain region.

In Vivo Animal Models for Investigating Neurobiological Mechanisms

In vivo studies in animal models are essential for understanding the integrated physiological and behavioral effects of a compound. These models allow researchers to investigate how the molecular actions of (S)-2-Amino-6,7-dihydroxytetralin translate to changes in complex behaviors.

Assessment of Locomotor Activity and Motor Control Mechanisms

The effects of aminotetralin derivatives on locomotor activity are often used as an indicator of their interaction with the dopaminergic system, which plays a critical role in motor control. Pharmacological examination of the effects of TL-99, a related aminotetralin, on mouse locomotor activity revealed that its effects were antagonized by both the α2-antagonist yohimbine (B192690) and the dopamine antagonist sulpiride. nih.gov This suggests that the observed effects on locomotion are due to a combination of its α2-adrenergic and dopaminergic agonist activities. nih.gov

Furthermore, TL-99 was shown to produce contralateral turning in rats with 6-hydroxydopamine (6-OHDA) lesions, a standard model for Parkinson's disease. nih.gov However, the reduction in locomotor activity at higher doses is likely due to both its α2-agonist and dopamine autoreceptor activity, indicating that its effects are not selective for dopamine autoreceptors. nih.gov These findings underscore the importance of using a variety of in vivo models and pharmacological tools to dissect the complex neurobiological mechanisms underlying the behavioral effects of compounds like (S)-2-Amino-6,7-dihydroxytetralin.

Analysis of Reward-Related Behaviors and Dopaminergic Pathways

(S)-2-Amino-6,7-dihydroxytetralin is instrumental in dissecting the neural circuits of reward. The brain's reward system, primarily the mesolimbic pathway, is modulated by the neurotransmitter dopamine. wikipedia.org This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and prefrontal cortex, is central to processing reward, motivation, and reinforcement learning. wikipedia.orgnih.gov

As a potent dopamine receptor agonist, (S)-2-Amino-6,7-dihydroxytetralin activates these pathways, mimicking the effects of natural rewards and allowing researchers to study the behavioral and neurobiological consequences of dopamine receptor stimulation. ontosight.ai This is crucial for understanding how the brain processes pleasure and motivation, and how these processes can be disrupted in conditions like addiction. nih.govnih.gov By observing the behavioral changes in animal models following the administration of this compound, scientists can map the specific roles of different dopamine receptor subtypes (e.g., D1, D2, D3) in reward-related behaviors. nih.gov

Studies on Cognitive Function and Memory Processes in Animal Models

Dopaminergic pathways, particularly the mesocortical pathway projecting to the prefrontal cortex, are deeply involved in cognitive functions such as attention, decision-making, and memory. nih.govresearchgate.net Animal models are essential for investigating the neural underpinnings of these cognitive processes. nih.gov The use of specific neurotoxicants that target midbrain dopamine neurons has been a valuable approach to create models for studying cognitive impairment and for the development of new therapeutic strategies. nih.gov

While direct studies detailing the use of (S)-2-Amino-6,7-dihydroxytetralin in specific cognitive and memory tasks are not extensively detailed in the provided context, its role as a dopamine agonist makes it a relevant tool for this area of research. By selectively stimulating dopamine receptors, researchers can investigate the impact of dopaminergic activation on learning and memory performance in various animal models of cognitive impairment. nih.gov

Neurochemical Analysis in Brain Regions (e.g., Microdialysis)

Understanding the precise neurochemical effects of a compound in the brain is fundamental to its characterization. In vivo microdialysis is a powerful technique that allows for the real-time measurement of neurotransmitter levels in specific brain regions of living animals. nih.gov This technique has been invaluable for characterizing the effects of various psychoactive compounds. nih.gov

Research using prodrugs of 2-amino-6,7-dihydroxytetralin (referred to as 6,7-ADTN) has demonstrated the compound's ability to penetrate the brain and influence its neurochemistry. nih.gov A study analyzed the levels of 6,7-ADTN in the rat corpus striatum and cerebellum following the administration of different prodrugs, highlighting how chemical modifications can significantly improve brain penetration and accumulation. nih.gov

| Prodrug | Brain Region | Peak Concentration (ng/g tissue) | Time to Peak (min) |

|---|---|---|---|

| Dibenzoyl-ADTN | Corpus Striatum | ~150 | 30 |

| Dipivaloyl-ADTN | Corpus Striatum | ~125 | 15 |

| Diisobutyryl-ADTN | Corpus Striatum | ~60 | 15 |

| Diacetyl-ADTN | Corpus Striatum | ~25 | 15 |

Data synthesized from a study on the effects of prodrug structure on the levels of 6,7-ADTN in the rat corpus striatum. nih.gov This demonstrates the utility of neurochemical analysis in evaluating drug delivery to the brain.

Neuroimaging Techniques and Radioligand Development for Research Applications

To visualize and quantify dopamine receptors in the brain, researchers have developed radiolabeled versions of dopaminergic compounds. The tritiated form of 2-amino-6,7-dihydroxytetralin, [3H]ADTN, has been extensively used as a radioligand to label dopamine binding sites in brain tissue from various species, including rats, calves, and humans. nih.gov

These radioligand binding studies are crucial for mapping the distribution and density of dopamine receptors. For instance, research has shown that the highest density of [3H]ADTN binding sites is in the striatum, a key region for motor control and reward, with almost no binding in the cerebellum. nih.govnih.gov Such studies have also revealed that [3H]ADTN can label two distinct types of dopaminergic binding sites, which differ in their affinity for neuroleptic drugs. nih.gov One of these sites corresponds to the D3 receptor. nih.gov

| Species | Binding Site | Receptor Density (fmol/mg protein) | Dissociation Constant (KD) (nM) |

|---|---|---|---|

| Rat | High-Affinity Neuroleptic Site | 70 | 2 |

| Rat | Low-Affinity Neuroleptic Site (D3) | 70 | 2 |

| Calf | High-Affinity Neuroleptic Site | 50 | N/A |

| Calf | Low-Affinity Neuroleptic Site (D3) | 170 | N/A |

Data from a study detailing the binding properties of [3H]ADTN to dopaminergic sites in the brain striatum of different species. nih.gov N/A indicates data not specified in the source text.

Role in Understanding Dopaminergic System Dysregulation Research

Dysfunction of the dopaminergic system is a hallmark of several major neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.govresearchgate.net Parkinson's disease is characterized by the loss of dopamine-producing neurons in the substantia nigra, leading to motor deficits. nih.gov Conversely, schizophrenia is often associated with a hyperdopaminergic state in certain brain regions. nih.gov

(S)-2-Amino-6,7-dihydroxytetralin serves as a valuable research probe in this context. As a dopamine receptor agonist, it can be used in animal models to simulate a hyperdopaminergic state or to study the remaining functional receptors in models of Parkinson's disease. ontosight.ai By examining the effects of long-term treatment with dopamine-modulating agents on [3H]ADTN binding, researchers can investigate how the brain's dopamine receptors adapt in response to chronic drug exposure, providing insights into the neuroplasticity associated with these disorders. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Research

Molecular Docking Simulations with Receptor Structures

Molecular docking simulations have been instrumental in elucidating the binding mode of (S)-ADTN within the active sites of dopamine (B1211576) D2 and D3 receptors. These simulations, often performed using homology models of the receptors, predict the preferred orientation of the ligand and the key intermolecular interactions that stabilize the ligand-receptor complex. nih.govplos.org

For instance, docking studies have revealed that the hydroxyl groups of (S)-ADTN form crucial hydrogen bonds with serine residues within the binding pocket of the D2 receptor. The protonated amine group also engages in a key ionic interaction with a conserved aspartate residue. The tetralin scaffold itself makes favorable van der Waals contacts with hydrophobic residues in the receptor. nih.gov The reliability of these docking protocols is often validated by their ability to reproduce the binding poses of known ligands and correlate calculated binding energies with experimental affinities. mdpi.com

A comparative analysis of docking (S)-ADTN into D2 and D3 receptor models can help in understanding the structural basis for its receptor subtype selectivity. plos.org Differences in the amino acid composition of the binding sites between these receptor subtypes can lead to subtle but significant changes in the binding energy and orientation of the ligand, providing a rationale for observed selectivity profiles.

Table 1: Key Interactions of (S)-ADTN in Dopamine Receptor Docking Simulations

| Interacting Group of (S)-ADTN | Receptor Residue(s) | Type of Interaction |

| Catechol Hydroxyl Groups | Serine | Hydrogen Bonding |

| Protonated Amine | Aspartate | Ionic Interaction |

| Tetralin Scaffold | Hydrophobic residues | van der Waals Contacts |

This table provides an interactive summary of the primary interactions observed in molecular docking studies.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations offer a more dynamic view of the (S)-ADTN-receptor complex, capturing the conformational changes and fluctuations that occur over time. nih.govnih.gov These simulations, which can span from picoseconds to microseconds, provide insights into the stability of the binding pose predicted by docking and can reveal the role of solvent molecules in mediating interactions. mdpi.comrsc.org

MD simulations can be used to refine the initial docked structure of the (S)-ADTN-receptor complex, leading to a more accurate representation of the binding mode. plos.org By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds, assess the flexibility of different parts of the ligand and the receptor, and calculate binding free energies. nih.gov These simulations have become increasingly important in modern drug discovery, aiding in the design of molecules with improved affinity and selectivity. nih.gov

Quantum Chemical Calculations for Electronic Properties Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of (S)-ADTN. mdpi.comd-nb.infomdpi.com These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net

The electronic properties of (S)-ADTN are crucial for its interaction with dopamine receptors. For example, the MEP can highlight regions of the molecule that are likely to engage in electrostatic interactions with the receptor. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability. d-nb.info These quantum chemical insights complement the classical mechanics-based approaches of molecular docking and MD simulations, providing a more complete picture of the ligand's behavior. mdpi.com

De Novo Ligand Design Strategies Based on its Scaffold

The aminotetralin scaffold of (S)-ADTN has served as a valuable starting point for de novo ligand design. nih.govnih.gov This approach involves computationally building new molecules, often atom by atom or fragment by fragment, within the binding site of the target receptor. arxiv.orgopenreview.net By using the (S)-ADTN scaffold as a core, medicinal chemists can explore a wide range of chemical modifications to optimize properties such as affinity, selectivity, and pharmacokinetic profiles. researchgate.net

Structure-based de novo design strategies often utilize the 3D structure of the receptor to guide the placement of new functional groups on the scaffold. The goal is to identify novel molecules that maintain the key interactions of the parent compound while forming new, favorable contacts with the receptor. torvergata.it This can lead to the discovery of ligands with unique pharmacological profiles.

Virtual Screening and Database Mining for Related Ligands

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are likely to bind to a specific target receptor. nih.govmonash.edu A pharmacophore model, which defines the essential 3D arrangement of functional groups required for binding, can be developed based on the structure of (S)-ADTN. nih.gov This model is then used as a query to filter virtual compound libraries. ajchem-a.com

This approach allows for the rapid and cost-effective identification of new molecules that share the key binding features of (S)-ADTN but may have different chemical scaffolds. The hits from virtual screening can then be subjected to more detailed computational analysis, such as molecular docking and MD simulations, before being selected for experimental testing. This strategy has proven successful in discovering novel agonists for various G-protein coupled receptors. nih.gov

Advanced Analytical Techniques in Its Academic Research

Spectroscopic Methods for Conformational and Interaction Studies (e.g., NMR, CD)

Spectroscopic methods are fundamental in elucidating the precise three-dimensional structure and conformational preferences of (S)-2-Amino-6,7-dihydroxytetralin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. researchgate.net For (S)-2-Amino-6,7-dihydroxytetralin, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. Proton (¹H) NMR would show characteristic signals for the aromatic protons on the dihydroxy-substituted ring, as well as signals for the protons on the saturated portion of the tetralin ring system and the amino group. researchgate.net The coupling patterns and chemical shifts of these protons help to confirm the connectivity and relative stereochemistry of the molecule. For instance, the protons of the -OCH₂ group of a tetronic acid resonate at specific chemical shifts (δ = 4.47-4.64 ppm). researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an essential technique for studying chiral molecules and their conformations. nih.govarxiv.org It measures the differential absorption of left and right circularly polarized light. arxiv.org Since the compound is the specific (S)-enantiomer, its CD spectrum provides a unique fingerprint that can confirm its absolute configuration. The sign and magnitude of the CD signal are highly sensitive to the molecule's three-dimensional structure, including the conformation of the tetralin ring and the orientation of its substituents. nih.gov In research, the experimental CD spectrum would be compared to either a known standard or to spectra predicted by computational modeling to verify the enantiomeric integrity and dominant conformation of the molecule in solution. mdpi.com

Mass Spectrometry-Based Approaches for Ligand-Target Identification in Research Models

Identifying the biological targets of a small molecule is a key objective in chemical biology and drug discovery research. While specific studies applying mass spectrometry for target identification of (S)-2-Amino-6,7-dihydroxytetralin are not detailed in the provided context, the general approaches are well-established.

In a research setting, a common strategy involves affinity purification coupled with mass spectrometry (AP-MS). This would involve chemically modifying the (S)-2-Amino-6,7-dihydroxytetralin molecule to create a "bait" that can be immobilized on a solid support, such as beads. This bait is then incubated with a complex biological sample, like a cell lysate or brain tissue homogenate. The protein targets that bind to the bait are "pulled down" and separated from the rest of the sample. These captured proteins are then digested into smaller peptides and identified using high-resolution mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS/MS). This approach allows for the unbiased identification of potential receptor proteins and off-target interactors.

Another advanced method is thermal shift assay combined with mass spectrometry, which can identify ligand binding by observing changes in the thermal stability of proteins in the presence of the compound.

Chromatography Techniques for Purity and Enantiomeric Excess Determination in Research Synthesis

The synthesis of a single enantiomer like (S)-2-Amino-6,7-dihydroxytetralin necessitates rigorous methods to confirm its chemical purity and, most importantly, its enantiomeric purity. organic-chemistry.org

Purity Determination: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method to assess the chemical purity of the final compound. A sample is passed through a column, and the components are separated based on their affinity for the stationary phase. A pure sample should ideally show a single major peak in the chromatogram.

Enantiomeric Excess (ee) Determination: Determining the enantiomeric excess is critical to ensure that the biological activity observed is due to the desired (S)-isomer and not its (R)-enantiomer counterpart. This is typically achieved using chiral chromatography, either with Gas Chromatography (GC) or HPLC. nih.gov The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. nih.gov By comparing the area under the peaks for the (S) and (R) enantiomers, the enantiomeric excess can be accurately calculated. An enantiomeric excess of ≥98% is often desired for research-grade compounds.

Table 1: Illustrative Chromatographic Analysis Data

| Parameter | Method | Result | Interpretation |

|---|---|---|---|

| Chemical Purity | Reverse-Phase HPLC | 99.2% | The synthesized compound is of high chemical purity. |

| Enantiomeric Excess | Chiral HPLC | 99.5% ee | The sample is highly enriched in the desired (S)-enantiomer. |

Radioligand Binding Assays for Receptor Characterization in Research Settings

Radioligand binding assays are a cornerstone of pharmacology, providing quantitative data on how a ligand interacts with its receptor. nih.govgiffordbioscience.comeuropeanpharmaceuticalreview.com These assays are considered the gold standard for measuring the affinity of a ligand for a receptor. giffordbioscience.com The compound 2-Amino-6,7-dihydroxytetralin (also known as ADTN) is a well-known dopamine (B1211576) receptor agonist, and its binding properties have been characterized using these methods. nih.govnih.gov

Principles of Radioligand Binding Assays:

Saturation Assays: These experiments involve incubating a tissue preparation (e.g., from the brain's striatum) with increasing concentrations of a radiolabeled ligand, such as [³H]ADTN. nih.gov This allows for the determination of the receptor density (Bmax), which is the total number of receptors in the tissue, and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. nih.govgiffordbioscience.com A lower Kd value indicates higher affinity.

Competition Assays: In these assays, a fixed concentration of a radioligand is used, and it competes for binding to the receptor with various concentrations of an unlabeled compound (the "competitor"), such as (S)-2-Amino-6,7-dihydroxytetralin. nih.govgiffordbioscience.com The results are used to calculate the competitor's inhibition constant (Ki), which reflects its affinity for the receptor. These assays are crucial for determining the selectivity of a compound for different receptor subtypes. nih.gov

Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand with its receptor, providing further insight into the binding interaction. giffordbioscience.com

Research Findings for 2-Amino-6,7-dihydroxytetralin (ADTN): Studies have shown that [³H]ADTN binds to dopaminergic sites in the striatum of various species. nih.gov Dopamine and other dopaminergic agonists inhibit the binding of [³H]ADTN with high affinity, demonstrating that it binds to the dopamine receptor. nih.gov Competition experiments using ADTN and its analogs have been instrumental in characterizing the pharmacological profile of different dopamine receptor subtypes. For example, studies have shown that 2-amino-6,7-dihydroxytetralin exhibits a higher affinity for D1c dopamine receptors compared to D1A receptors in certain research models. pnas.org The affinity of a series of aminotetralin analogs for dopamine receptors helps to define the probable conformation of dopamine when it binds to its agonist receptor site. researchgate.net

Table 2: Representative Dopamine Receptor Binding Affinities (Ki) for Aminotetralin Analogs

| Compound | Receptor Site | Ki (nM) | Reference |

|---|---|---|---|

| 2-Amino-6,7-dihydroxytetralin | Dopamine D1c Receptor (Xenopus) | Lower than D1A | pnas.org |

| 2-Amino-6,7-dihydroxytetralin | Dopamine D1A Receptor (Xenopus) | Higher than D1c | pnas.org |

| 5-hydroxy-N,N-di-n-propyl-2-aminotetralin | [³H]dopamine site (calf striatum) | ~10 | researchgate.net |

| 7-hydroxy-N,N-di-n-propyl-2-aminotetralin | [³H]dopamine site (calf striatum) | ~220 | researchgate.net |

Note: The Ki values are approximate and serve to illustrate the relative affinities discussed in the referenced literature. Exact values can vary based on experimental conditions.

Future Research Directions and Unexplored Academic Avenues

Development of Highly Selective Dopamine (B1211576) Receptor Subtype Probes

A significant area for future investigation lies in leveraging the (S)-2-Amino-6,7-dihydroxytetralin (also known as A-6,7-DTN) scaffold to develop probes with higher selectivity for individual dopamine receptor subtypes. nih.gov Early research with radiolabeled A-6,7-DTN ([3H]ADTN) demonstrated its ability to label two distinct dopaminergic binding sites in the striatum of various species, sites that were distinguished by their differing affinities for neuroleptics. nih.gov One site, with high affinity for dopamine and low affinity for neuroleptics, was suggested to correspond to the D3 receptor. nih.gov The other site displayed high affinity for neuroleptics. nih.gov

Future efforts could focus on systematically modifying the structure of (S)-2-Amino-6,7-dihydroxytetralin to enhance its affinity and selectivity for a single dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5). This could involve the synthesis of a library of derivatives with substitutions at various positions on the tetralin ring or the amino group. Such highly selective probes would be invaluable for:

Precisely mapping the distribution of specific dopamine receptor subtypes in the brain. This would provide a more detailed anatomical and functional understanding of dopaminergic circuits.

Investigating the specific roles of each receptor subtype in various physiological and pathological processes. This could lead to the development of more targeted therapies with fewer side effects.

Facilitating the discovery of novel drugs that act on specific dopamine receptor subtypes.

| Research Goal | Potential Impact |

| Develop D1-selective probes | Elucidate the role of D1 receptors in learning, memory, and executive function. |

| Develop D2-selective probes | Refine treatments for psychosis and motor disorders. abcam.com |

| Develop D3-selective probes | Explore new therapeutic avenues for addiction and depression. nih.gov |

Integration with Optogenetic and Chemogenetic Techniques for Circuit Dissection Research

The integration of (S)-2-Amino-6,7-dihydroxytetralin with cutting-edge techniques like optogenetics and chemogenetics presents a powerful strategy for dissecting the function of specific neural circuits. frontiersin.orgnih.gov These techniques allow for the precise control of neuronal activity in a cell-type-specific manner. frontiersin.orgnih.gov

By combining the administration of (S)-2-Amino-6,7-dihydroxytetralin with the targeted activation or inhibition of specific neuronal populations, researchers could:

Investigate how dopaminergic tone, modulated by (S)-2-Amino-6,7-dihydroxytetralin, influences the activity of specific circuits. For example, one could examine how dopamine receptor activation alters the output of a cortico-striatal pathway involved in decision-making.

Unravel the circuit-level mechanisms underlying the behavioral effects of dopamine receptor agonists. This would provide a more comprehensive understanding of how drugs like (S)-2-Amino-6,7-dihydroxytetralin produce their effects.

Identify novel therapeutic targets within specific neural circuits.

| Technique | Application with (S)-2-Amino-6,7-dihydroxytetralin |

| Optogenetics | Use light to activate or inhibit specific neurons while observing the effects of (S)-2-Amino-6,7-dihydroxytetralin on circuit function and behavior. nih.gov |

| Chemogenetics | Use designer drugs to control the activity of specific neurons and assess how this interacts with the systemic effects of (S)-2-Amino-6,7-dihydroxytetralin. nih.gov |

Exploration of Allosteric Modulation Mechanisms

The study of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its function, is a rapidly growing area of pharmacology. nih.govdoi.org Future research could investigate whether (S)-2-Amino-6,7-dihydroxytetralin or its derivatives can act as allosteric modulators of dopamine receptors or other receptors.

This line of inquiry could reveal:

Novel mechanisms of dopamine receptor regulation. Allosteric modulators can fine-tune receptor activity in a more nuanced way than traditional agonists or antagonists, offering the potential for more selective and safer therapies. mdpi.comfrontiersin.org

New strategies for drug development. Identifying allosteric binding sites on dopamine receptors could open up new avenues for designing drugs with unique pharmacological profiles. nih.gov

Role as a Scaffold for Novel Chemical Biology Tools

The tetralin core of (S)-2-Amino-6,7-dihydroxytetralin provides a versatile scaffold for the development of novel chemical biology tools. nih.gov By attaching different functional groups to this scaffold, researchers could create a variety of probes to investigate dopaminergic signaling with high precision. mdpi.com

Examples of such tools include:

Fluorescent probes: Attaching a fluorophore to the (S)-2-Amino-6,7-dihydroxytetralin scaffold could allow for the visualization of dopamine receptor dynamics in living cells and tissues.

Photoaffinity labels: These probes can be used to covalently label and identify dopamine receptors and their interacting partners.

Bifunctional molecules: By linking (S)-2-Amino-6,7-dihydroxytetralin to another pharmacologically active molecule, researchers could create compounds with dual activities, potentially leading to novel therapeutic effects.

| Tool Type | Potential Application |

| Fluorescent Probes | Real-time imaging of dopamine receptor trafficking and signaling. |

| Photoaffinity Labels | Identifying proteins that form complexes with dopamine receptors. |

| Bifunctional Molecules | Targeting multiple components of a signaling pathway simultaneously. |

Investigation of its Interaction with Unconventional Dopamine Receptors or Orphan Receptors

While (S)-2-Amino-6,7-dihydroxytetralin is known to interact with the canonical dopamine receptors, its potential interaction with unconventional or orphan receptors remains largely unexplored. The brain contains a vast number of orphan receptors whose endogenous ligands and functions are still unknown.

Future studies could employ high-throughput screening methods to test (S)-2-Amino-6,7-dihydroxytetralin and its derivatives against a panel of orphan G protein-coupled receptors (GPCRs). This research could lead to:

The de-orphanization of novel receptors. Identifying the endogenous ligand for an orphan receptor is a critical step in understanding its physiological role.

The discovery of new signaling pathways regulated by dopamine or related compounds.

The identification of novel therapeutic targets for a variety of neurological and psychiatric disorders.

Advanced In Silico Prediction of Biological Interactions and Functional Outcomes

Computational, or in silico, methods are becoming increasingly powerful tools in drug discovery and pharmacology. plos.orgmdpi.comulisboa.pt Future research can utilize advanced computational modeling to predict the biological interactions and functional outcomes of (S)-2-Amino-6,7-dihydroxytetralin and its analogs.

These in silico approaches could include:

Molecular docking and dynamics simulations: To predict the binding modes of (S)-2-Amino-6,7-dihydroxytetralin derivatives to different dopamine receptor subtypes and to understand the molecular basis of their selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models that can guide the design of new compounds with desired pharmacological properties. plos.org

Systems biology approaches: To model how the effects of (S)-2-Amino-6,7-dihydroxytetralin at the molecular level translate to changes in neural circuit activity and behavior.

| In Silico Method | Application |

| Molecular Docking | Predict binding affinity and pose of new derivatives at dopamine receptor subtypes. |

| QSAR | Relate chemical structure to biological activity to guide rational drug design. plos.org |

| Systems Biology Modeling | Simulate the impact of receptor activation on complex neural networks. |

By pursuing these future research directions, the scientific community can continue to build upon the foundational knowledge of (S)-2-Amino-6,7-dihydroxytetralin to unlock new insights into the intricate workings of the brain and to pave the way for the next generation of therapies for dopamine-related disorders.

Methodological Considerations and Limitations in Academic Research of S 2 Amino 6,7 Dihydroxytetralin

Challenges in Enantiomeric Purity Maintenance for Biological Studies

The biological activity of chiral compounds can differ significantly between enantiomers. nih.gov For (S)-2-Amino-6,7-dihydroxytetralin, ensuring and maintaining its enantiomeric purity throughout a biological study is a critical yet challenging task. The presence of even small amounts of the (R)-enantiomer can lead to misleading or confounding results, as the biological activity observed might not be solely attributable to the (S)-form. nih.gov

The initial synthesis of enantiomerically pure (S)-2-Amino-6,7-dihydroxytetralin is a complex process. Once synthesized, the stability of the enantiomeric purity during storage and in various experimental media must be considered. Factors such as pH, temperature, and the presence of certain enzymes in biological preparations could potentially lead to racemization, the conversion of the pure enantiomer into a mixture of both (R)- and (S)-forms. Therefore, it is imperative for researchers to not only start with a highly pure enantiomer but also to implement rigorous analytical methods to verify its purity at different stages of the experiment. The degree of resolution is seldom specified in published work on stereoselectivity of drugs, which can limit the certainty of potency ratios observed for chiral drugs. nih.gov

Specificity and Selectivity Challenges in Receptor Assays

Receptor binding assays are fundamental in characterizing the pharmacological profile of (S)-2-Amino-6,7-dihydroxytetralin. However, these assays present their own set of challenges regarding specificity and selectivity. The compound may interact with multiple receptor subtypes, and its affinity for these receptors can be influenced by the specific conditions of the assay, such as the radioligand used, the tissue preparation, and the buffer composition.

For instance, while (S)-2-Amino-6,7-dihydroxytetralin is known to have a high affinity for dopamine (B1211576) D2-like receptors, it may also exhibit activity at other dopamine receptor subtypes or even at receptors for other neurotransmitters. nih.gov Distinguishing between these interactions and determining the precise receptor subtype responsible for a particular physiological effect can be difficult. The use of a panel of selective antagonists for different receptor subtypes is a common strategy to dissect the compound's receptor-binding profile. However, the selectivity of these antagonists is often relative rather than absolute, which can complicate the interpretation of results. Furthermore, the translation of in vitro binding affinities to in vivo receptor occupancy and functional effects is not always straightforward.

| Agonist | Parameter | Effect |

| TL-99 ((+/-)-6,7-dihydroxy-2-dimethylaminotetralin) | Dopa Accumulation | Decrease |

| (+/-)-3-PPP (N-n-propyl-3-(3-hydroxyphenyl)piperidine) | Dopa Accumulation | Decrease |

| N-n-propylnorapomorphine | Dopa Accumulation | Decrease |

| Pergolide | Dopa Accumulation | Decrease |

| TL-99 | Homovanillic Acid Levels | Decrease |

| (+/-)-3-PPP | Homovanillic Acid Levels | Inactive |

| N-n-propylnorapomorphine | Homovanillic Acid Levels | Decrease |

| Pergolide | Homovanillic Acid Levels | Decrease |

| TL-99 | Acetylcholine Concentrations | Increase |

| (+/-)-3-PPP | Acetylcholine Concentrations | Inactive |

| N-n-propylnorapomorphine | Acetylcholine Concentrations | Increase |

| Pergolide | Acetylcholine Concentrations | Increase |

Table showing the effects of various dopamine agonists on biochemical parameters in rat striatum, indicating preferential activity at DA autoreceptors. nih.gov

Considerations for In Vitro to In Vivo Translational Research Paradigms

Translating findings from in vitro studies to in vivo animal models is a significant hurdle in drug discovery and pharmacological research. sygnaturediscovery.comresearchgate.net While in vitro assays provide valuable information about the molecular mechanisms of action of (S)-2-Amino-6,7-dihydroxytetralin, they often fail to capture the complex physiological environment of a living organism. sygnaturediscovery.com

Factors such as metabolism, distribution, and excretion (ADME) play a crucial role in determining the in vivo efficacy and safety of a compound. (S)-2-Amino-6,7-dihydroxytetralin may be subject to extensive metabolism in the liver and other tissues, leading to the formation of metabolites with different pharmacological activities. The blood-brain barrier permeability of the compound and its metabolites is another critical factor that can influence its central nervous system effects. Therefore, a promising in vitro profile does not always translate into the desired in vivo outcome. Bridging this in vitro-in vivo gap requires a multi-pronged approach, including pharmacokinetic and pharmacodynamic (PK/PD) modeling, to better predict the in vivo behavior of the compound based on its in vitro properties. sygnaturediscovery.com

Analytical Challenges in Quantifying Compound and Metabolites in Biological Matrices for Research

Accurate quantification of (S)-2-Amino-6,7-dihydroxytetralin and its potential metabolites in biological matrices such as plasma, urine, and brain tissue is essential for understanding its pharmacokinetic profile and correlating drug exposure with pharmacological effects. However, developing and validating robust analytical methods for this purpose can be challenging.

The low concentrations of the compound and its metabolites often present in biological samples necessitate highly sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov The presence of endogenous compounds in the biological matrix can interfere with the analysis, requiring extensive sample preparation and cleanup procedures to ensure the accuracy and precision of the results. Furthermore, the catechol structure of (S)-2-Amino-6,7-dihydroxytetralin makes it susceptible to oxidation, which can lead to degradation of the analyte during sample collection, storage, and analysis. Therefore, appropriate measures, such as the addition of antioxidants, must be taken to ensure the stability of the compound. The development of methods for the simultaneous quantification of the parent compound and its multiple metabolites adds another layer of complexity. calameo.com

| Analytical Method | Matrix | Detection Limit | Recovery |

| HPLC | Plasma | 0.3 µg/ml | 89 ± 3% (for sulfamerazine) |

| HPLC | Urine | 0.3 µg/ml | - |

| HPLC (after extraction) | Plasma | 0.05 ng/ml | 95 ± 5% (for 4-hydroxysulfamerazine) |

| HPLC (after extraction) | Urine | 0.05 µg/ml | - |

Table illustrating the detection limits and recoveries of a related sulfonamide and its metabolite in plasma and urine using different HPLC-based methods. calameo.com

Interpretation of Behavioral and Neurochemical Data in Animal Models

Animal models are indispensable tools for investigating the in vivo effects of (S)-2-Amino-6,7-dihydroxytetralin on behavior and neurochemistry. However, the interpretation of data from these models requires careful consideration of several factors. The choice of animal model is critical and should be appropriate for the specific research question. Different species and even different strains of the same species can exhibit significant variations in their responses to pharmacological agents. pnas.org

Behavioral tests used to assess the effects of the compound, such as locomotor activity assays or tests of learning and memory, can be influenced by a variety of factors, including the animal's age, sex, and stress level. nih.govfrontiersin.org Therefore, it is crucial to use standardized procedures and appropriate control groups to minimize variability and ensure the reliability of the results. Neurochemical measurements, such as changes in neurotransmitter levels or receptor expression, provide valuable insights into the compound's mechanism of action. nih.gov However, it is important to recognize that these changes may be a consequence rather than a direct cause of the observed behavioral effects. A comprehensive understanding of the compound's effects requires the integration of both behavioral and neurochemical data, along with a critical evaluation of the limitations of the experimental models used. ucl.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for (S)-2-Amino-6,7-dihydroxytetralin, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure (S)-2-Amino-6,7-dihydroxytetralin typically involves stereoselective reduction of tetralin precursors or resolution of racemic mixtures. Microwave-assisted one-pot synthesis (as demonstrated for analogous dihydropyridopyrimidinones) can enhance yield and reduce side reactions . For enantiomeric purity, chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution methods are recommended. Reaction parameters like temperature, solvent polarity, and catalyst loading must be rigorously controlled to minimize racemization .

Q. How can researchers validate the crystalline structure of (S)-2-Amino-6,7-dihydroxytetralin hydrobromide (C₁₀H₁₃NO₂·HBr)?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The National Bureau of Standards (NBS) reports emphasize using certified powder diffraction data (e.g., SRM640a) to cross-validate lattice parameters . For hydrobromide salts, ensure proper sample dehydration and compare experimental data against reference standards (e.g., PB85-123412) to confirm hydrogen bonding patterns .

Q. What purification techniques are effective for isolating (S)-2-Amino-6,7-dihydroxytetralin from reaction mixtures?